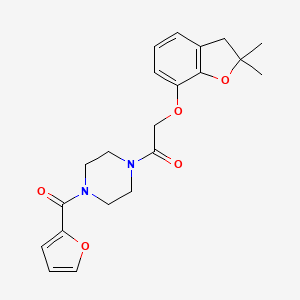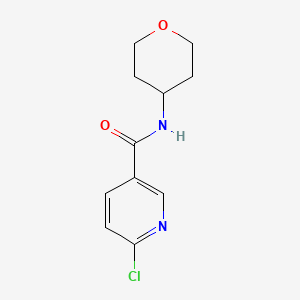![molecular formula C23H25N3O6S B2554892 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-56-0](/img/structure/B2554892.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound belongs to a class of molecules that have been synthesized as analogs to potent antitumor benzo[c]phenanthridine alkaloids, such as nitidine and fagaronine. These analogs, including various quino[1,2-c]quinazolinium derivatives, are of interest for their potential antitumor activities. The synthesis of these compounds involves complex chemical reactions, aiming to explore their structural and functional analogies to known antitumor agents (Phillips & Castle, 1980).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may include structural similarities to the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds have shown promising broad-spectrum antitumor activity, indicating the potential utility of quinazolinone derivatives in cancer treatment research. Some of these compounds exhibited potency nearly 1.5–3.0-fold more potent compared with positive controls against various cancer cell lines, highlighting the importance of the quinazolinone scaffold in medicinal chemistry (Al-Suwaidan et al., 2016).
Biological Activity
The structural features of quinazolinone derivatives, including those with sulfanyl substituents, have been explored for their biological activities. Various substituted benzoquinazolinones have been synthesized, demonstrating significant cytotoxicity against cancer cell lines. The introduction of amino- and sulfanyl-derivatives into the benzoquinazolinone framework has led to compounds with notable anticancer activities, emphasizing the therapeutic potential of these molecules in the development of new anticancer agents (Nowak et al., 2015).
Molecular Docking Studies
Molecular docking studies of quinazolinone analogues, including 3-benzyl-4(3H)quinazolinone derivatives, have been conducted to evaluate their interaction with biological targets such as enzymes involved in cancer progression. These studies help in understanding the molecular basis of their antitumor activity and guide the design of more potent and selective anticancer drugs. The docking methodology has shown that certain derivatives exhibit binding modes similar to known inhibitors, supporting their potential as therapeutic agents (Al-Suwaidan et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(2-aminoethyl)-1,3-dioxolane to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane. The dioxolane ring is then opened using hydrochloric acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid. This intermediate is then reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "thionyl chloride", "2-(2-aminoethyl)-1,3-dioxolane", "hydrochloric acid", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid" ], "Reaction": [ "3,4-dimethoxyphenylacetic acid + thionyl chloride → 3,4-dimethoxyphenylacetyl chloride", "3,4-dimethoxyphenylacetyl chloride + 2-(2-aminoethyl)-1,3-dioxolane → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane + HCl → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid → N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
CAS RN |
688054-56-0 |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Molecular Formula |
C23H25N3O6S |
Molecular Weight |
471.53 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H25N3O6S/c1-29-17-6-5-14(10-18(17)30-2)7-8-24-21(27)4-3-9-26-22(28)15-11-19-20(32-13-31-19)12-16(15)25-23(26)33/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,27)(H,25,33) |
InChI Key |
GKIYKZSKUMGCEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)



![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)
![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)
![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)
